5,5,5-trifluoroleucine HCl salt
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
343328-82-5 |
|---|---|
Molecular Formula |
C6H11ClF3NO2 |
Molecular Weight |
221.60 g/mol |
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)2-4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H/t3?,4-;/m0./s1 |
InChI Key |
GLQRGDNTMXJIRD-LXNQBTANSA-N |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C(F)(F)F.Cl |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Contextualizing Fluorinated Amino Acids Within Non Canonical Amino Acid Research
The field of non-canonical amino acid (ncAA) research has significantly expanded the chemical toolbox available for protein engineering and drug discovery. By moving beyond the 20 proteinogenic amino acids, scientists can introduce novel functionalities, probes, and structural modifications into peptides and proteins. Fluorinated amino acids represent a prominent class within this expanding repertoire. researchgate.netnih.gov The introduction of fluorine, the most electronegative element, can profoundly influence the properties of amino acids and the macromolecules into which they are incorporated. nih.gov
These effects stem from several key characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. Consequently, the incorporation of fluorinated amino acids can enhance metabolic stability, modulate bioavailability, and alter the conformational preferences of peptides and proteins. rsc.orgnih.govresearchgate.net This has led to their use in a wide range of applications, from the development of more robust therapeutic peptides to the creation of novel biomaterials with tailored properties. researchgate.net
Historical Trajectory and Foundational Studies of 5,5,5 Trifluoroleucine
The exploration of fluorinated leucine (B10760876) analogs dates back to the mid-20th century. One of the earliest and most significant reports on the incorporation of 5,5,5-trifluoroleucine into proteins was published in 1963 by Rennert and Anker, who investigated its integration into the proteins of E. coli. acs.orgnih.gov This foundational work demonstrated that this non-canonical amino acid could be utilized by the cellular machinery, paving the way for future studies.
Subsequent research focused on the synthesis and resolution of different stereoisomers of trifluoroleucine. google.com For instance, methods were developed for the enzymatic resolution of racemic mixtures to obtain the desired (S)-enantiomer, which is crucial for its mimicry of natural L-leucine in biological systems. google.com Chemoenzymatic approaches have also been employed for the synthesis of (2S)-5,5,5-trifluoroleucine from corresponding α-keto acids. psu.edu These synthetic advancements have been critical in making this and other fluorinated amino acids more accessible for a broad range of research applications.
Rationale for Incorporating 5,5,5 Trifluoroleucine into Peptidic and Proteinaceous Architectures
Chemoenzymatic Synthetic Pathways to 5,5,5-Trifluoroleucine
Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a powerful approach to producing enantiopure compounds. These strategies are particularly valuable in the synthesis of complex molecules like 5,5,5-trifluoroleucine.
Substrate Specificity of Enzymatic Transamination for 5,5,5-Trifluoroleucine Precursors
Enzymatic transamination is a key biocatalytic method for the asymmetric synthesis of amino acids from their corresponding α-keto acids. wikipedia.org This process, catalyzed by transaminases (or aminotransferases) with the aid of the cofactor pyridoxal-5'-phosphate (PLP), involves the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org
The success of this method for producing 5,5,5-trifluoroleucine hinges on the substrate specificity of the chosen transaminase. The enzyme's active site must accommodate the bulky and highly electronegative trifluoromethyl group of the precursor, 4-keto-5,5,5-trifluoroleucine. Research into ω-transaminases (ω-TAs) has shown that these enzymes can be effective for the synthesis of chiral amines from bulky ketones. mdpi.com For instance, ω-TAs have been identified that exhibit activity towards various aliphatic β-amino acids, although their efficiency can be substrate-dependent. nih.gov The challenge lies in finding or engineering a transaminase that not only accepts the trifluorinated keto acid but also exhibits high stereoselectivity to produce the desired (S)- or (R)-enantiomer. While many natural transaminases show limited activity towards sterically demanding substrates, protein engineering and screening of microbial diversity are ongoing strategies to develop catalysts with improved substrate scope and efficiency for precursors of compounds like 5,5,5-trifluoroleucine. mdpi.comnih.gov
| Enzyme Type | Precursor Substrate (Example) | Key Challenge | Research Focus |
| ω-Transaminase (ω-TA) | 4-Keto-5,5,5-trifluoroleucine | Steric hindrance and electronegativity of the CF3 group affecting active site binding and catalysis. | Screening diverse microbial sources and protein engineering to enhance substrate acceptance and stereoselectivity. mdpi.comnih.gov |
| Leucine Dehydrogenase (LDH) | 4-Keto-5,5,5-trifluoroleucine | While primarily catalyzing reductive amination, efficiency for bulky fluorinated substrates can be low. | Creating novel transamination-like reaction cascades where LDH simultaneously oxidizes an amino acid substrate to regenerate the cofactor. mdpi.com |
Diastereoselective Enzymatic Resolution of 5,5,5-Trifluoroleucine and its Analogues
Enzymatic resolution is a classic and effective method for separating enantiomers or diastereomers from a racemic or diastereomeric mixture. This technique relies on the ability of an enzyme to selectively catalyze a reaction on only one of the stereoisomers present.
For 5,5,5-trifluoroleucine, which contains a stereocenter at the α-carbon, resolution strategies often involve the use of hydrolases, such as acylases. A common approach is to first synthesize a racemic mixture of N-acetyl-5,5,5-trifluoroleucine. This derivative is then subjected to an enzyme like porcine kidney acylase I (PKA I) or one from a microbial source such as Aspergillus melleus. researchgate.net The enzyme selectively hydrolyzes the N-acetyl group from one enantiomer (typically the L- or S-enantiomer), leaving the other enantiomer acetylated. researchgate.netgoogle.com This creates a mixture of the free amino acid and the N-acetylated amino acid, which are easily separated due to their different chemical properties. This method has been successfully applied to resolve the diastereomers of related fluorinated amino acids like 4,4,4-trifluorovaline and 5,5,5-trifluoroisoleucine, yielding all four possible diastereomers in optically pure form. researchgate.netgoogle.com The distinct substrate preferences of different acylases can be exploited to access specific stereoisomers. researchgate.net
| Enzyme | Substrate | Selectivity | Outcome |
| Porcine Kidney Acylase I | Racemic N-acetyl-5,5,5-trifluoroleucine | Selectively deacylates the L-enantiomer. google.com | Separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. |
| Aspergillus melleus Acylase I | Racemic N-acetyl-5,5,5-trifluoroisoleucine | Exhibits distinctive preference toward substrate stereochemistry compared to PKA I. researchgate.net | Provides access to enantiomerically pure samples of fluorinated amino acids. researchgate.net |
Modern Chemical Syntheses of 5,5,5-Trifluoroleucine
While enzymatic methods offer high selectivity, modern chemical synthesis provides diverse and robust routes to construct complex fluorinated molecules. These approaches include multi-step sequences, dynamic kinetic resolutions, and asymmetric syntheses.
Multi-Step Approaches to Trifluoromethyl-Substituted Leucine Scaffolds
The construction of the 5,5,5-trifluoroleucine backbone from simple, commercially available precursors is a common strategy. nih.gov These multi-step syntheses allow for the systematic assembly of the molecule, although they can be labor-intensive. umontreal.carsc.org A representative approach might start with a fluorinated building block, such as 4,4,4-trifluorobutanoic acid. nih.gov This starting material can undergo a series of transformations, for example, conversion to a nitrile, followed by hydrolysis to create a longer-chain carboxylic acid. nih.gov This acid can then be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to set the stage for stereoselective introduction of the amino group. nih.govbeilstein-journals.org Subsequent steps involve amination, often via an azide (B81097) intermediate, followed by reduction and removal of the chiral auxiliary and any protecting groups to yield the final enantiopure amino acid. nih.govbeilstein-journals.org
Dynamic Kinetic Resolution Methodologies for 5,5,5-Trifluoroleucine Preparation
Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.orgprinceton.edu In DKR, a racemic starting material is subjected to a chiral catalyst or enzyme that selectively reacts with one enantiomer. rsc.org Crucially, a second catalyst or set of conditions is used to rapidly racemize the unreactive enantiomer in situ. rsc.org This continuous interconversion ensures that the entire racemic mixture can be converted into a single, enantiomerically pure product, theoretically achieving a 100% yield. wikipedia.org
For the synthesis of 5,5,5-trifluoroleucine, a DKR process could involve the resolution of a racemic intermediate, such as an azlactone or a protected amino acid. nih.gov For example, a practical synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a close analogue, was achieved via DKR of the corresponding racemate using a chiral nickel(II) complex. nih.gov This approach involves the formation of a Schiff base between the racemic amino acid and a chiral ligand complexed to a metal. The system equilibrates between diastereomers, one of which is more stable or reactive, leading to the desired product in high yield and enantiomeric excess. nih.gov
Asymmetric Synthetic Routes for Stereocontrolled 5,5,5-Trifluoroleucine Formation
Asymmetric synthesis aims to directly create the desired stereoisomer, avoiding the need for resolving a racemic mixture. These methods often employ chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a key bond-forming reaction. nih.gov
One of the most effective methods for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries like Evans oxazolidinones or Schöllkopf bis-lactim ethers. nih.gov A prominent strategy involves the homologation of a chiral nickel complex of a glycine (B1666218) Schiff base. researchgate.net In this approach, a nucleophilic glycine equivalent, stabilized by the chiral ligand and nickel, is alkylated with an electrophile that introduces the trifluoroisobutyl side chain. This method has been applied to the multigram-scale synthesis of enantiopure (S)-5,5,5,5',5',5'-hexafluoroleucine, a related compound, demonstrating its practicality and efficiency. researchgate.net Another route involves the stereoselective amination of an enolate derived from an N-acyloxazolidinone precursor, which already contains the trifluoromethylated side chain. nih.govbeilstein-journals.org This is typically achieved by reacting the enolate with an electrophilic nitrogen source, such as an azodicarboxylate, followed by transformation to the final amino acid.
Chromatographic and Enantiomeric Purity Assessment of 5,5,5-Trifluoroleucine Diastereomers
The assessment of chromatographic and enantiomeric purity is a critical step to ensure the quality and stereochemical integrity of 5,5,5-trifluoroleucine diastereomers. Various analytical techniques are employed for this purpose, with chromatographic methods being particularly prominent.
Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool for the resolution and quantification of amino acid enantiomers. nih.gov This technique, often coupled with mass spectrometry (MS), allows for the separation of complex mixtures of amino acids, including their enantiomeric pairs, after derivatization to stable forms like N-trifluoroacetyl-O-methyl esters. nih.gov The high resolution of GCxGC enables the accurate determination of enantiomeric excess (ee), which is a measure of the purity of a chiral substance. nih.govwikipedia.org For precise enantiomeric excess determination, errors can be in the range of ±0.5%–2.5% at concentrations ≥10⁻⁶ M. nih.gov
High-performance liquid chromatography (HPLC) is another widely used technique. Chiral stationary phases or the use of chiral derivatizing reagents allows for the separation of enantiomers and diastereomers. nih.govnih.gov For instance, new chiral monochloro-s-triazine reagents have been synthesized and used for the chiral separation of protein and non-protein amino acids on a reversed-phase C18 column. nih.gov The method's validation includes determining the limit of detection, linearity, accuracy, precision, and recovery. nih.gov
The enantiomeric purity of synthetic peptides containing fluorinated amino acids can be determined by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography interfaced with tandem mass spectrometry (MS/MS). nih.gov This approach avoids the need for derivatization steps that are often required in traditional methods. nih.gov
The following table summarizes the key aspects of the analytical methods used for purity assessment:
| Analytical Technique | Principle | Application for 5,5,5-Trifluoroleucine | Key Findings/Advantages |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Separation based on volatility and polarity on two different columns. | Separation and quantification of N-trifluoroacetyl-O-methyl ester derivatives of amino acid enantiomers. nih.gov | High resolution, accurate determination of enantiomeric excess (ee) with low error margins. nih.gov |
| High-Performance Liquid Chromatography (HPLC) with Chiral Derivatizing Reagents | Formation of diastereomers with a chiral reagent, followed by separation on an achiral stationary phase. | Separation of diastereomers on a reversed-phase C18 column. nih.gov | Validated method for limit of detection, linearity, accuracy, and precision. nih.gov |
| HPLC with Chiral Stationary Phases | Direct separation of enantiomers on a column containing a chiral selector. | Direct enantiomeric separation of amino acids. | Avoids derivatization, simplifying sample preparation. |
| Mass Spectrometry (MS) based methods | Measurement of mass-to-charge ratio, can be used with chiral selectors in the gas phase. | Determination of enantiomeric excess in mixtures of D,L-amino acids using ion/molecule reactions with β-cyclodextrin. ucdavis.edu | Rapid analysis, provides structural information. ucdavis.edu |
The determination of enantiomeric excess is crucial and can be calculated using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100, where [R] and [S] are the concentrations of the two enantiomers. wikipedia.org Accurate measurement of ee is vital for applications where the biological activity is stereospecific.
Genetic Code Expansion and Auxotrophic Host-Mediated Protein Synthesis
Biosynthetic methods offer the ability to produce large quantities of proteins with globally or site-specifically incorporated non-canonical amino acids like 5,5,5-trifluoroleucine directly within living cells.
Escherichia coli Auxotrophic Strain Systems for 5,5,5-Trifluoroleucine Incorporation
A common strategy for the global substitution of a canonical amino acid with an analog is the use of auxotrophic host strains. These are organisms that cannot synthesize a particular essential nutrient, such as an amino acid, and therefore must obtain it from their environment. For the incorporation of 5,5,5-trifluoroleucine, a leucine auxotroph of Escherichia coli is typically employed. nih.gov
The general procedure involves growing the E. coli leucine auxotroph in a minimal medium where the natural leucine concentration is depleted, followed by the addition of 5,5,5-trifluoroleucine. The cellular machinery then utilizes the fluorinated analog in place of leucine during protein synthesis, leading to its global incorporation throughout the proteome. nih.govnih.gov The success of this method relies on the ability of the endogenous aminoacyl-tRNA synthetase to recognize and activate the fluorinated analog. Early studies demonstrated the feasibility of incorporating 5',5',5'-trifluoroleucine into the proteins of E. coli. nih.gov
To enhance the efficiency and specificity of incorporation, specialized E. coli strains have been developed. For instance, strains like BL21(DE3) and C43(DE3) have been engineered to be auxotrophic for specific amino acids, including leucine. fesworld.jp These strains often carry deletions in genes crucial for leucine biosynthesis (e.g., ilvE, leuW) and sometimes in transaminases (aspC, tyrB) to prevent metabolic scrambling of the supplied labeled amino acid. fesworld.jp
Table 1: Examples of E. coli Auxotrophic Strains for Amino Acid-Selective Labeling
| Strain | Genotype Features | Application |
|---|---|---|
| BL21(DE3) Δleu | Deletion of leucine biosynthesis genes. | Global incorporation of leucine analogs like 5,5,5-trifluoroleucine. |
| C43(DE3) ΔilvE | Deletion of branched-chain amino acid aminotransferase. | Reduces conversion of analogs. |
| RF13 | Deletions in aspC, tyrB, ilvE, avtA, alaA, alaC, serB genes. | Requires multiple amino acids for growth, allowing for highly selective labeling. fesworld.jp |
This table is generated based on information regarding engineered E. coli auxotrophic strains. fesworld.jp
Engineering Aminoacyl-tRNA Synthetases for Enhanced 5,5,5-Trifluoroleucine Recognition
While endogenous leucyl-tRNA synthetase (LeuRS) can sometimes accommodate 5,5,5-trifluoroleucine, its efficiency may be low, and it may not be able to discriminate effectively against natural leucine. To overcome this, LeuRS can be engineered to preferentially recognize and activate the fluorinated analog. tcu.edu This is a key component of genetic code expansion, which allows for the site-specific incorporation of unnatural amino acids in response to a nonsense or frameshift codon.
The process involves creating a library of mutant synthetases, often by randomizing amino acid residues in the substrate-binding pocket of the enzyme. tcu.edu These libraries are then subjected to selection pressures to identify variants that can charge a specific tRNA (often an orthogonal tRNA that is not recognized by other endogenous synthetases) with 5,5,5-trifluoroleucine. tcu.edubiorxiv.org A dual genetic screening process, involving both positive and negative selection steps, is typically used. tcu.edufrontiersin.org
Positive Selection: Cells survive only if the engineered synthetase can charge the orthogonal tRNA with an amino acid (either natural or unnatural), allowing for the suppression of a stop codon in an essential gene (e.g., an antibiotic resistance gene like chloramphenicol (B1208) acetyltransferase). tcu.edufrontiersin.org
Negative Selection: Cells that can charge the tRNA with a natural amino acid are killed by a counter-selection agent (e.g., 5-fluorouracil), ensuring that the surviving synthetase variants are specific for the unnatural amino acid. tcu.edu
Through such directed evolution experiments, LeuRS variants with significantly enhanced activity and specificity for 5,5,5-trifluoroleucine can be isolated, enabling its efficient and site-specific incorporation. tcu.edu
Efficiency and Fidelity of Biosynthetic 5,5,5-Trifluoroleucine Integration
The success of incorporating 5,5,5-trifluoroleucine into proteins, whether globally or site-specifically, hinges on the efficiency and fidelity of the process. Efficiency refers to the yield of the modified protein, while fidelity refers to the accuracy of incorporating the correct analog at the desired position.
For global incorporation in auxotrophic strains, the efficiency is often limited by the toxicity of the fluorinated amino acid or its impact on protein folding and cellular function. nih.gov However, studies have shown that E. coli can adapt to the presence of fluorinated amino acids over long-term propagation, leading to strains with improved tolerance and incorporation ability. nih.gov
In site-specific incorporation using engineered synthetases, the efficiency and fidelity are largely determined by the properties of the orthogonal synthetase-tRNA pair. biorxiv.org High-throughput screening methods can be used to isolate synthetase variants that exhibit high levels of activity and specificity. biorxiv.org Mass spectrometry is a crucial tool for quantifying both the efficiency (by comparing the mass of the full-length protein with and without the analog) and the fidelity (by searching for misincorporation of natural amino acids at the target site). The fidelity of incorporation is critical to ensure a homogeneous protein product for downstream applications.
Chemical Ligation and Solid-Phase Peptide Synthesis (SPPS) for 5,5,5-Trifluoroleucine-Containing Constructs
Chemical synthesis provides an alternative and powerful route to producing peptides and small proteins containing 5,5,5-trifluoroleucine at precisely defined positions. This approach is not limited by the constraints of the cellular protein synthesis machinery.
Optimization of SPPS Protocols for 5,5,5-Trifluoroleucine Residues
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.govbachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govbachem.com The incorporation of 5,5,5-trifluoroleucine requires the use of its protected form, typically Fmoc-L-5,5,5-trifluoroleucine, where the Fmoc group protects the α-amino group. vapourtec.com
The bulky and electron-withdrawing nature of the trifluoromethyl group can present challenges during SPPS, potentially leading to slower and less efficient coupling reactions. Therefore, optimization of the coupling protocols is often necessary.
Key Optimization Parameters for Trifluoroleucine SPPS:
Coupling Reagents: Stronger coupling reagents may be required to facilitate the formation of the peptide bond. Common activators include HBTU, HATU, or DIC/HOBt. vapourtec.com
Reaction Time: Extended coupling times may be needed to ensure the reaction goes to completion.
Double Coupling: Performing the coupling step twice for the trifluoroleucine residue can help maximize the yield.
Resin Choice: The choice of resin can influence the synthesis of difficult sequences. Resins with lower loading capacities are sometimes used for long or aggregation-prone peptides. bachem.com
Table 2: Common Reagents in Fmoc-SPPS
| Reagent Type | Example(s) | Function |
|---|---|---|
| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acid. |
| Deprotection Agent | Piperidine, DBU | Removes the Fmoc group to allow for the next coupling cycle. peptide.com |
| Coupling Activator | HBTU, HATU, DIC/HOBt | Activates the carboxylic acid of the incoming amino acid for peptide bond formation. vapourtec.com |
| Resin | Wang resin, Rink amide resin | Solid support to which the peptide is anchored during synthesis. bachem.comvapourtec.com |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.gov |
This table is generated based on information about standard SPPS reagents and protocols. bachem.comvapourtec.compeptide.comnih.gov
Fragment Ligation Techniques for Assembling Large 5,5,5-Trifluoroleucine-Modified Proteins
While SPPS is highly effective for peptides up to about 50-60 amino acids, the synthesis of larger proteins becomes challenging due to decreased efficiency at each step. To overcome this limitation, fragment ligation techniques are employed. These methods involve the chemical joining of two or more smaller, unprotected peptide fragments.
Native Chemical Ligation (NCL) is the most prominent of these techniques. peptide.comnih.gov In NCL, a peptide fragment with a C-terminal thioester reacts with another peptide fragment containing an N-terminal cysteine residue. peptide.com This reaction forms a native peptide bond at the ligation site.
The process for creating a large protein containing 5,5,5-trifluoroleucine would involve:
Synthesizing the required peptide fragments using SPPS. At least one of these fragments would contain the desired 5,5,5-trifluoroleucine residue(s).
One fragment is synthesized with a C-terminal thioester, and the adjoining fragment is synthesized with an N-terminal cysteine.
The purified, unprotected fragments are then dissolved in an aqueous buffer, and the ligation reaction proceeds, joining the fragments to form the full-length protein. nih.gov
Recent advances, such as performing the ligation in trifluoroacetic acid (TFA), can help overcome issues with peptide aggregation and solubility, expanding the scope of proteins that can be synthesized. nih.gov Expressed Protein Ligation (EPL) is a variation of NCL where one of the fragments (the C-terminal thioester) is produced recombinantly in E. coli, which can be a cost-effective way to produce larger protein domains. youtube.com
Cell-Free Protein Expression Systems for Non-Canonical Amino Acid Incorporation, including 5,5,5-Trifluoroleucine
Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the production of proteins, offering distinct advantages for the incorporation of non-canonical amino acids (ncAAs) like 5,5,5-trifluoroleucine. neb.com Unlike traditional in vivo methods that rely on living cells, CFPS systems utilize cellular machinery in a solution to transcribe and translate a supplied DNA or mRNA template, providing an open and highly controllable environment. neb.comcreativebiolabs.net This open-system nature circumvents challenges associated with cellular uptake of the ncAA and potential cytotoxicity that can limit in vivo expression. creativebiolabs.netnih.gov
The flexibility of CFPS allows for precise manipulation of the reaction components, including the direct addition of custom reagents. nih.gov This is particularly advantageous for incorporating ncAAs, as it enables the addition of the desired amino acid analog, along with any necessary engineered translational machinery, such as orthogonal aminoacyl-tRNA synthetases (aaRS) and transfer RNAs (tRNAs). nih.govnih.gov
Two primary types of E. coli-based CFPS systems are widely used: those based on crude cell extracts and reconstituted systems. nih.govnih.gov
Cell Extract-Based Systems (e.g., S30): These systems utilize a lysate derived from cells, containing the entire native translational apparatus. neb.com They are generally robust and cost-effective, capable of high protein yields. nih.gov Engineered E. coli strains can be used to prepare extracts that are optimized for ncAA incorporation, for instance, by removing release factors that compete with the suppression of stop codons. creativebiolabs.net
Reconstituted Systems (e.g., PURE): The PURE (Protein synthesis Using Reagents) system is composed of individually purified components necessary for transcription and translation. neb.com This defined composition offers maximum control and purity, eliminating competing reactions from native enzymes like nucleases and proteases, though it is generally more expensive and may yield less protein than extract-based systems. neb.comnih.gov
The incorporation of an ncAA such as 5,5,5-trifluoroleucine into a growing polypeptide chain is typically achieved by reassigning a codon. nih.gov Most commonly, the amber stop codon (UAG) is repurposed. An orthogonal tRNA, which does not recognize any other codon, is engineered to carry the ncAA and decode the UAG codon, inserting the analog at the desired position in the protein sequence. creativebiolabs.net The open nature of CFPS allows for the direct supply of the pre-charged ncAA-tRNA or the components for its in situ generation. nih.gov This approach avoids the incomplete incorporation that can occur in cellular systems due to the presence of the canonical amino acid. academie-sciences.fracademie-sciences.fr
Table 1: Comparison of Major Cell-Free Protein Synthesis (CFPS) Systems
| Feature | Cell Extract-Based System (e.g., S30) | Reconstituted System (e.g., PURE) |
|---|---|---|
| Composition | Crude cell lysate containing over 500 proteins and all necessary translational machinery. nih.govnih.gov | A defined mixture of approximately 38 individually purified biomolecules required for transcription and translation. neb.comnih.gov |
| Control | Less control over individual components; contains endogenous enzymes (proteases, nucleases). neb.com | High degree of control; composition can be precisely manipulated. Absence of detrimental enzymes. neb.com |
| Protein Yield | Generally higher protein production. nih.gov | Typically lower protein yield compared to extract-based systems. |
| Cost | More economical. nih.gov | More expensive due to the purification of individual components. |
| Primary Use Case | High-throughput expression, large-scale production, and applications where high yield is critical. neb.com | Applications requiring high purity, precise control over reaction conditions, and studies of the translation process itself. neb.com |
Research into the incorporation of fluorinated leucine analogs provides insights applicable to CFPS methodologies. Studies using in vivo systems, which CFPS aims to improve upon, have demonstrated the feasibility of substituting canonical amino acids with their fluorinated counterparts. For example, a fluorinated isoleucine analog, sharing structural similarities with 5,5,5-trifluoroleucine, was incorporated into murine dihydrofolate reductase (mDHFR) in an auxotrophic E. coli host with an efficiency exceeding 93%. nih.gov The resulting fluorinated proteins were shown to fold into stable and functional structures, indicating that the substitution is well-tolerated. nih.gov The specificity constant (kcat/Km) for the activation of the fluorinated analog by the corresponding E. coli aminoacyl-tRNA synthetase was significantly lower than for the natural amino acid, a kinetic hurdle that can be readily overcome in a CFPS system by adjusting the concentrations of the enzyme and amino acid. nih.gov
Table 2: Selected Research Findings on Fluorinated Leucine Analog Incorporation
| Protein Studied | Fluorinated Analog | Incorporation System | Key Findings |
|---|---|---|---|
| Murine Dihydrofolate Reductase (mDHFR) | 5,5,5-Trifluoro-isoleucine | In vivo (E. coli auxotrophic host) | Confirmed incorporation via mass spectrometry; >93% of isoleucine residues were replaced. nih.gov |
| Murine Interleukin-2 (mIL-2) | 5,5,5-Trifluoro-isoleucine | In vivo (E. coli auxotrophic host) | The resulting fluorinated cytokine was functional, indicating stable folding, with biological activity comparable to the wild-type protein. nih.gov |
Biophysical and Structural Consequences of 5,5,5 Trifluoroleucine Integration in Peptides and Proteins
Modulation of Protein Conformational Dynamics and Stability by 5,5,5-Trifluoroleucine
The introduction of 5,5,5-trifluoroleucine into the hydrophobic core of proteins can significantly alter their conformational stability and dynamics. The unique properties of the trifluoromethyl group, such as its size and hydrophobicity, lead to measurable changes in how proteins respond to denaturing conditions and how they maintain their three-dimensional structures.
Impact on Thermal Denaturation and Unfolding Thermodynamics (e.g., Coiled-Coils)
A noteworthy consequence of substituting leucine (B10760876) with 5,5,5-trifluoroleucine in the hydrophobic core of proteins is a marked increase in thermal stability. This has been extensively demonstrated in coiled-coil structures, such as the GCN4 leucine zipper.
When leucine residues at the 'd' positions of the GCN4-p1d peptide were replaced with TFL, the thermal stability of the resulting coiled-coil dimer was substantially enhanced. nih.govacs.org The midpoint thermal unfolding temperature (Tₘ) of the fluorinated peptide increased by as much as 13°C compared to its non-fluorinated counterpart at a 30 µM concentration. nih.govacs.org This stabilization is also reflected in the free energy of folding (ΔG), which was found to be 0.5-1.2 kcal/mol greater for the fluorinated peptide, indicating a more stable folded state. nih.gov Similarly, studies on another coiled-coil peptide, A1, showed that replacing leucine with either of the two diastereoisomers of TFL, (2S,4R)-5,5,5-trifluoroleucine or (2S,4S)-5,5,5-trifluoroleucine, increased the Tₘ by 11°C. An equimolar mixture of the two fluorinated peptides resulted in a heterodimer with an even greater Tₘ increase of 13°C.
However, the stabilizing effect is not universal and can be context-dependent. In one study involving an XModule-Dockerin (XMod-Doc) protein complex, global substitution of leucine with TFL resulted in a decrease in the thermal denaturation temperature by approximately 8°C. nih.govacs.org This highlights that the impact of TFL on stability depends on the specific protein architecture and the location of the substitution.
| Peptide System | Substitution Details | Tₘ (°C) of Leucine Version | Tₘ (°C) of TFL Version | Change in Tₘ (°C) | Reference |
|---|---|---|---|---|---|
| GCN4-p1d | Leucine to TFL at 'd' positions | 48 | 61 | +13 | acs.org |
| A1 Peptide | Leucine to (2S,4R)-TFL | 55 | 65 | +11 | |
| A1 Peptide | Leucine to (2S,4S)-TFL | 55 | 65 | +11 | |
| A1 Peptide | Equimolar mix of (2S,4R)- & (2S,4S)-TFL | 55 | 68 | +13 | |
| XMod-Doc(WT) | Global Leucine to TFL | ~53 | ~45 | -8 | nih.govacs.org |
Influence on Secondary Structure Propensity (e.g., Alpha-Helices, Beta-Sheets)
The intrinsic tendency of an amino acid to favor a particular secondary structure is known as its propensity. Research has shown that fluorinated amino acids, including TFL, have different propensities compared to their hydrocarbon counterparts.
Studies measuring the alpha-helix and beta-sheet propensities for various fluoro-amino acids have revealed a consistent trend. The helix propensity for highly fluorinated amino acids is generally lower than that of the corresponding hydrocarbon amino acids. Conversely, these same fluorinated amino acids exhibit a higher propensity for forming beta-sheets. This suggests that the introduction of TFL could potentially disfavor alpha-helical structures while promoting the formation of beta-sheets, depending on the local sequence context within the polypeptide chain. This effect is attributed to a combination of steric and hydrophobic factors. The conformational impact of fluoro-amino acids suggests they are more suited for stabilizing beta-sheets than alpha-helices.
| Amino Acid Type | Alpha-Helix Propensity | Beta-Sheet Propensity | Reference |
|---|---|---|---|
| Fluorinated (e.g., Hfl, Qfl) | Lower than hydrocarbon analog | Higher than hydrocarbon analog | |
| Hydrocarbon (e.g., Leu) | Higher than fluorinated analog | Lower than fluorinated analog |
Note: Hfl = (S)-5,5,5,5',5',5'-hexafluoroleucine; Qfl = (S)-5,5,5',5'-tetrafluoroleucine; Leu = Leucine.
Role of Fluorination on Hydrophobic Core Packing and Solvation Effects
The enhanced stability observed in many TFL-containing proteins is largely attributed to the unique properties of the trifluoromethyl (CF₃) group. The CF₃ group is significantly more hydrophobic than the isopropyl group of leucine. This increased hydrophobicity provides a stronger driving force for the burial of these side chains within the protein's core, away from the aqueous solvent.
This "fluorous effect" leads to more favorable hydrophobic packing interactions within the core. Molecular dynamics simulations on the GCN4-p1d peptide revealed that the coiled-coil binding energy was 55% more favorable upon fluorination of the leucine residues. acs.org The sequestration of the highly hydrophobic trifluoromethyl groups from water is a key contributor to the additional stability seen in these fluorinated peptides. ias.ac.in The larger volume of the CF₃ group compared to a methyl group also influences packing, potentially leading to tighter and more optimized core interactions, provided the protein structure can accommodate the steric bulk. ias.ac.in
Alterations in Peptide Self-Assembly and Supramolecular Organization by 5,5,5-Trifluoroleucine
The self-assembly of peptides into ordered nanostructures like fibrils, nanotubes, and hydrogels is driven by a delicate balance of non-covalent interactions, including hydrogen bonding and hydrophobic effects. mdpi.comwhiterose.ac.uk Introducing fluorinated amino acids like TFL can significantly alter these interactions and, consequently, the resulting supramolecular structures.
The increased hydrophobicity of TFL can enhance the driving force for self-assembly, promoting the aggregation of peptides to minimize the exposure of the fluorous side chains to water. This can influence the kinetics and morphology of the resulting nanostructures. For instance, in the context of coiled-coils, the enhanced stability conferred by TFL is a direct result of more favorable self-assembly into the dimeric structure. acs.org While specific studies on the self-assembly of short peptides composed solely of TFL are limited, the principles derived from its behavior in larger proteins suggest it could be a powerful tool for designing novel self-assembling biomaterials. mdpi.com The ability to control the self-assembly process is crucial for applications in regenerative medicine and materials science, where the mechanical and structural properties of materials like hydrogels are paramount. mdpi.comnih.govnih.govresearchgate.net
Effects of 5,5,5-Trifluoroleucine on Protein-Ligand and Protein-Protein Recognition Mechanisms
The replacement of leucine with TFL can modulate binding affinities in protein-ligand and protein-protein interactions, although the effects can be complex and system-dependent. The unique electronic nature and hydrophobicity of fluorine can either enhance or have little effect on binding. nih.govacs.org
In a notable example, a fluorinated version of the DNA-binding peptide GCN4-bZip, where key leucine residues were replaced with TFL, was shown to bind to its target DNA sequence with affinity and specificity identical to the wild-type peptide, all while exhibiting enhanced thermal stability. acs.org This demonstrates that it is possible to improve the stability of a protein without compromising its biological recognition function.
Conformational Control and Stereoelectronic Effects Induced by 5,5,5-Trifluoroleucine Residues
Beyond simple steric and hydrophobic considerations, fluorine atoms exert potent stereoelectronic effects that can significantly influence peptide and protein conformation. nih.govwisc.edu A stereoelectronic effect involves the influence of the orbital arrangement of electrons on the geometry and stability of a molecule. nii.ac.jp The high electronegativity of fluorine creates a strong inductive effect, withdrawing electron density from the surrounding carbon backbone.
This can alter the torsional preferences (phi and psi angles) of the peptide backbone, potentially favoring specific secondary structures. nii.ac.jp For example, studies on peptides containing α-trifluoromethyl-L-leucine have shown that this residue can be accommodated within right-handed 3₁₀-helical structures. nii.ac.jp The stereoelectronic gauche effect, observed when fluorine is placed at specific positions on a proline ring, has been shown to pre-ordain the ring's pucker, thereby dramatically stabilizing the collagen triple helix. wisc.edu While TFL does not involve a proline ring, the powerful inductive effect of the CF₃ group can similarly constrain the rotameric preferences of the side chain and influence the local backbone conformation. These subtle but powerful effects provide a sophisticated tool for fine-tuning the three-dimensional structure and folding patterns of peptides and proteins. nih.govwisc.edu
Insights into Intermolecular Interactions via 5,5,5-Trifluoroleucine Incorporation
The introduction of 5,5,5-trifluoroleucine (TFL) into peptide and protein structures provides a powerful tool for modulating intermolecular forces and enhancing protein stability. The replacement of the γ-methyl group of leucine with a trifluoromethyl group significantly alters the side chain's properties, primarily by increasing its hydrophobicity. This modification has been shown to have a profound impact on the stability of protein assemblies, such as coiled-coils, by strengthening the hydrophobic interactions that are crucial for maintaining their tertiary and quaternary structures.
Research into coiled-coil proteins, where leucine residues are frequently found in the hydrophobic core, has demonstrated the stabilizing effects of TFL incorporation. nih.gov In these structures, the side chains of the amino acids at specific positions within a heptad repeat pack against each other, forming a hydrophobic core that drives the association of the helical chains. The substitution of leucine with the more hydrophobic TFL can enhance these core-packing interactions, leading to a more stable protein assembly. nih.govmdpi.com
A study on a model coiled-coil peptide, A1, systematically investigated the effects of incorporating the two diastereoisomers of 5,5,5-trifluoroleucine, (2S,4S)-5,5,5-trifluoroleucine (SS-TFL) and (2S,4R)-5,5,5-trifluoroleucine (SR-TFL), on the stability of the resulting peptide dimers. nih.gov The thermal stability of the coiled-coil dimers was assessed by monitoring their thermal denaturation using circular dichroism spectroscopy to determine the melting temperature (T_m), which is the temperature at which half of the protein is denatured.
The results of this study clearly indicated that the replacement of leucine with either stereoisomer of TFL significantly increased the thermal stability of the coiled-coil. nih.gov This increased stability is attributed to the enhanced hydrophobic interactions within the core of the coiled-coil, driven by the trifluoromethyl groups of the TFL residues.
| Peptide Dimer | Amino Acid at Core Positions | Melting Temperature (T_m) in °C | Change in T_m relative to Leu-A1 (°C) |
| Leu-A1 | Leucine | 55 | - |
| SR-A1 | (2S,4R)-5,5,5-trifluoroleucine | 65 | +11 |
| SS-A1 | (2S,4S)-5,5,5-trifluoroleucine | 65 | +11 |
| Equimolar mixture of SR-A1 and SS-A1 | - | 68 | +13 |
The data reveals that both homodimers of the TFL-containing peptides (SR-A1 and SS-A1) were substantially more stable than the parent leucine-containing peptide (Leu-A1), with an 11°C increase in their melting temperatures. nih.gov Interestingly, an equimolar mixture of the two fluorinated peptides, which likely forms a heterodimer, exhibited an even greater thermal stability, with a melting temperature of 68°C. nih.gov This suggests that the specific packing of the different stereoisomers in the heterodimer may lead to even more favorable intermolecular interactions within the hydrophobic core.
These findings underscore the significant role that the enhanced hydrophobicity of the trifluoromethyl group plays in mediating intermolecular interactions. The incorporation of 5,5,5-trifluoroleucine offers a strategy for engineering proteins with increased stability, which can be valuable for various biotechnological and therapeutic applications. The stereochemistry of the incorporated fluorinated amino acid can also be a critical factor in optimizing these stabilizing interactions. nih.gov
5,5,5 Trifluoroleucine As a Spectroscopic and Structural Probe in Chemical Biology
Utility of 5,5,5-Trifluoroleucine in Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
The fluorine nucleus (¹⁹F) possesses several properties that make it an ideal NMR probe for biological systems. ucla.edu It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton. ucla.eduscholaris.ca Critically, fluorine is virtually absent from biological systems, eliminating background signals and allowing for the clear detection of the incorporated probe. ucla.edunih.gov The chemical shift of ¹⁹F is also highly sensitive to its local electronic environment, with a chemical shift range over 100 times larger than that of protons, making it an exquisite reporter of subtle environmental changes. nih.govnih.gov
Reporting on Local Environmental Perturbations within Proteins
The ¹⁹F chemical shift of a 5,5,5-trifluoroleucine residue incorporated into a protein is exquisitely sensitive to its immediate surroundings. This sensitivity allows researchers to probe the local environment within a protein's structure. Factors such as the polarity of the surrounding amino acid side chains, the proximity to charged groups, and the degree of solvent exposure all influence the electronic environment of the trifluoromethyl group, resulting in distinct and measurable changes in the ¹⁹F NMR spectrum.
For instance, a 5,5,5-trifluoroleucine residue buried within a hydrophobic core will exhibit a different chemical shift compared to one located on the protein surface, exposed to the aqueous solvent. This principle allows for the mapping of hydrophobic interactions and the characterization of the protein's internal architecture. scholaris.ca The large chemical shift dispersion observed for fluorinated amino acids, including fluorinated leucine (B10760876) derivatives, underscores their utility in analyzing these non-covalent interactions that are fundamental to protein folding and stability. scholaris.cacymitquimica.com
Monitoring Conformational Transitions and Dynamics in 5,5,5-Trifluoroleucine-Labeled Systems
Proteins are not static entities; they undergo a range of conformational changes that are often essential for their biological function. 5,5,5-trifluoroleucine, when incorporated at strategic locations, can serve as a dynamic reporter of these transitions. A change in the protein's conformation will alter the local environment of the trifluoromethyl probe, leading to a corresponding shift in its ¹⁹F NMR signal.
This approach has been successfully employed to study a variety of dynamic processes, including:
Protein Folding and Unfolding: The transition from a disordered, unfolded state to a well-defined, folded structure is accompanied by significant changes in the local environments of individual residues. By monitoring the ¹⁹F NMR spectrum of a 5,5,5-trifluoroleucine-labeled protein during denaturation or refolding, researchers can gain insights into the folding pathway and the stability of different folded states.
Ligand-Induced Conformational Changes: The binding of a substrate, inhibitor, or allosteric regulator to a protein often induces a conformational change. nih.gov These changes can be readily detected by monitoring the ¹⁹F chemical shifts of 5,5,5-trifluoroleucine probes located at or near the binding site, or even at distant allosteric sites. nih.gov This provides valuable information on the mechanism of ligand recognition and the propagation of conformational changes throughout the protein structure.
Enzyme Catalysis: The catalytic cycle of an enzyme often involves a series of distinct conformational states. By incorporating 5,5,5-trifluoroleucine at or near the active site, it is possible to track these conformational changes in real-time, providing a more complete picture of the catalytic mechanism.
The ability to observe and quantify these dynamic events at the level of individual residues provides a powerful complement to other structural biology techniques like X-ray crystallography, which typically provide a static snapshot of the protein's structure. nih.gov
Characterization of Binding Events and Molecular Interactions through ¹⁹F NMR
The sensitivity of the ¹⁹F chemical shift to the local environment makes 5,5,5-trifluoroleucine an excellent probe for characterizing molecular interactions. When a ligand binds to a protein near a 5,5,5-trifluoroleucine residue, the trifluoromethyl group's electronic environment is perturbed, leading to a change in its ¹⁹F chemical shift.
By titrating a protein labeled with 5,5,5-trifluoroleucine with a binding partner and monitoring the changes in the ¹⁹F NMR spectrum, one can:
Determine Binding Affinity (Kd): The magnitude of the chemical shift change upon ligand binding is often proportional to the fraction of the protein that is bound. By fitting the chemical shift data to a binding isotherm, the dissociation constant (Kd), a measure of binding affinity, can be accurately determined.
Map Binding Sites: By incorporating 5,5,5-trifluoroleucine at multiple sites within a protein, it is possible to identify which residues are in close proximity to the ligand binding site. Residues that experience a significant chemical shift change upon ligand binding are likely to be part of or near the binding pocket.
Study the Stoichiometry of Binding: The ¹⁹F NMR titration data can also provide information about the stoichiometry of the protein-ligand interaction, i.e., the number of ligand molecules that bind to each protein molecule.
This protein-observed ¹⁹F NMR (PrOF NMR) approach is particularly advantageous for studying weak interactions, which can be challenging to characterize using other biophysical methods. nih.gov
Fragment-Based Screening Using ¹⁹F NMR
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govdrughunter.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a protein target. lifechemicals.com These weakly binding fragments can then be optimized and linked together to generate more potent and drug-like molecules. nih.gov
¹⁹F NMR has proven to be an exceptionally valuable tool for fragment-based screening. lifechemicals.com In a typical experiment, a library of fluorine-containing fragments is screened against the target protein. The ¹⁹F NMR spectrum of the fragment library is monitored in the absence and presence of the protein. A change in the chemical shift or line shape of a particular fragment's ¹⁹F signal upon addition of the protein indicates binding.
Alternatively, a protein labeled with 5,5,5-trifluoroleucine can be used as the reporter in a fragment screen. In this "protein-observed" approach, a library of non-fluorinated fragments is screened against the labeled protein. nih.gov Binding of a fragment to the protein will perturb the local environment of the 5,5,5-trifluoroleucine probe, leading to a change in its ¹⁹F NMR signal. This method is particularly useful for identifying fragments that bind to allosteric sites, as the probe can be placed at a location distant from the primary binding site.
The advantages of using ¹⁹F NMR for fragment-based screening include its high sensitivity, low protein consumption, and the ability to screen mixtures of compounds, which significantly increases throughput. nih.govlifechemicals.com
Integration of 5,5,5-Trifluoroleucine for Elucidating Protein Architecture
Beyond its utility in NMR spectroscopy, the incorporation of 5,5,5-trifluoroleucine can also be leveraged to gain insights into protein architecture. The trifluoromethyl group is significantly more hydrophobic than a methyl group, and its introduction can influence protein stability and folding. cymitquimica.comnih.gov
Furthermore, the unique spectroscopic properties of the trifluoromethyl group can be exploited in other structural biology techniques. For example, the strong scattering of X-rays by fluorine atoms can aid in the phasing of crystallographic data, facilitating the determination of protein crystal structures.
Advances in Fragment-Based Screening Using 5,5,5-Trifluoroleucine as a Reporter
Recent advancements in NMR methodology and protein engineering have further enhanced the utility of 5,5,5-trifluoroleucine as a reporter in fragment-based screening. The development of more sensitive NMR probes and pulse sequences has enabled the detection of even weaker binding interactions, expanding the scope of FBDD to more challenging targets.
Moreover, the ability to site-specifically incorporate 5,5,5-trifluoroleucine into proteins using genetic code expansion techniques provides precise control over the location of the NMR probe. This allows for the strategic placement of the reporter group in regions of the protein that are most likely to be involved in ligand binding or allosteric regulation.
The combination of these advances is making fragment-based screening with 5,5,5-trifluoroleucine an increasingly powerful and versatile tool for drug discovery, enabling the identification of novel chemical matter for a wide range of therapeutic targets.
Enzymatic Processing and Metabolic Fates of 5,5,5 Trifluoroleucine
Substrate Specificity and Editing Mechanisms of Aminoacyl-tRNA Synthetases Towards 5,5,5-Trifluoroleucine
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov The introduction of non-canonical amino acids like 5,5,5-trifluoroleucine (TFL) into this process presents a challenge to the specificity of these enzymes.
The incorporation of TFL into proteins has been achieved in E. coli strains that are auxotrophic for leucine (B10760876), indicating that the leucyl-tRNA synthetase (LeuRS) can recognize and activate TFL, albeit with potentially different efficiency compared to its natural substrate, leucine. academie-sciences.fr The success of this incorporation relies on the ability of LeuRS to form the TFL-adenylate and subsequently transfer TFL to the tRNALeu. However, the efficiency of this process can be a limiting factor. To overcome the potentially unfavorable formation of the activated ester between TFL and its corresponding tRNA, engineered cells overexpressing LeuRS may be required. academie-sciences.fr
Aminoacyl-tRNA synthetases possess editing or proofreading mechanisms to prevent the misincorporation of incorrect amino acids into proteins. nih.gov These mechanisms can occur at two stages: pre-transfer editing, which involves the hydrolysis of the misactivated aminoacyl-adenylate, and post-transfer editing, which involves the deacylation of the mischarged tRNA. While specific data on the editing of TFL by LeuRS is limited, the general principles of aaRS editing suggest that the structural and electronic differences between leucine and TFL could influence the efficiency of both the synthetic and editing reactions. The increased hydrophobicity of the trifluoromethyl group in TFL compared to the isobutyl group of leucine is a key factor that can affect its interaction with the active and editing sites of LeuRS. nih.gov
The specificity of an aaRS is determined by the ratio of its catalytic efficiency (kcat/KM) for the correct amino acid versus a competing incorrect amino acid. For example, the editing domain of alanyl-tRNA synthetase (AlaRS) shows a modest 12.2-fold greater specificity for deacylating mischarged Ser-tRNAAla compared to the correctly charged Ala-tRNAAla. nih.gov This highlights that even with editing mechanisms, a certain level of misincorporation can occur, and the degree of this depends on the specific enzyme and the competing amino acid analogue.
| Enzyme | Natural Substrate | Analogue | Key Findings |
| Leucyl-tRNA synthetase (LeuRS) | Leucine | 5,5,5-Trifluoroleucine (TFL) | Can incorporate TFL into proteins in leucine-auxotrophic E. coli. academie-sciences.fr |
| Leucyl-tRNA synthetase (LeuRS) | Leucine | 5,5,5-Trifluoroleucine (TFL) | Overexpression of LeuRS may be needed to enhance incorporation. academie-sciences.fr |
| Alanyl-tRNA synthetase (AlaRS) | Alanine | Serine | Editing domain shows a 12.2-fold higher deacylation rate for Ser-tRNAAla over Ala-tRNAAla. nih.gov |
In Vivo Metabolic Transformations and Pathways of 5,5,5-Trifluoroleucine Analogues
Once incorporated into an organism, fluorinated amino acids and their analogues can undergo various metabolic transformations. The metabolic fate of these compounds is crucial for understanding their biological effects and potential applications.
The metabolism of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU) provides a relevant parallel for understanding the potential catabolism of fluorinated amino acids. nih.govnih.govpharmgkb.org A significant portion of administered 5-FU is catabolized in the liver by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), eventually leading to the formation of α-fluoro-β-alanine (FBAL). nih.govpharmgkb.org This highlights that the carbon-fluorine bond, while strong, can be metabolically processed by specific enzymatic pathways.
While direct metabolic studies on 5,5,5-trifluoroleucine are not extensively detailed in the provided results, the general principles of amino acid metabolism suggest that it could be a substrate for enzymes involved in leucine catabolism. However, the presence of the trifluoromethyl group would likely alter the reaction kinetics and potentially lead to the formation of novel fluorinated metabolites.
For instance, cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of compounds, including the hydroxylation of amino acid side chains. nih.gov It is conceivable that P450 enzymes could catalyze the hydroxylation of the carbon adjacent to the trifluoromethyl group in TFL, initiating a catabolic cascade.
Furthermore, the development of oral prodrugs of 5-FU, such as capecitabine, demonstrates a strategy where the active drug is generated through a series of enzymatic steps in the body. pharmgkb.org Capecitabine is converted to 5-FU through the action of carboxylesterase, cytidine (B196190) deaminase, and thymidine (B127349) phosphorylase. pharmgkb.org This multi-step enzymatic activation pathway in specific tissues could be a model for designing targeted delivery and release of fluorinated amino acid analogues.
| Compound | Key Metabolic Enzymes | Resulting Metabolites |
| 5-Fluorouracil (5-FU) | Dihydropyrimidine dehydrogenase (DPD) | Dihydrofluorouracil (DHFU), α-fluoro-β-alanine (FBAL) nih.govpharmgkb.org |
| Capecitabine (5-FU prodrug) | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase | 5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), 5-Fluorouracil (5-FU) pharmgkb.org |
Influence of 5,5,5-Trifluoroleucine on Proteolytic Stability of Modified Peptides and Proteins
The incorporation of fluorinated amino acids, such as 5,5,5-trifluoroleucine, into peptides and proteins can significantly impact their stability against proteolytic degradation. nih.govbeilstein-journals.org This enhanced resistance to proteases is a key advantage for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.
The introduction of the highly hydrophobic trifluoromethyl group can alter the local conformation and electronic environment of the peptide backbone, making it a less favorable substrate for proteases. nih.gov For example, the incorporation of 5,5,5,5',5',5'-hexafluoroleucine (HfLeu), a close analogue of TFL, into the antimicrobial peptides magainin 2 amide and buforin increased their resistance to degradation by trypsin. beilstein-journals.org
However, the effect of fluorination on proteolytic stability is not always predictable and can be position-dependent. beilstein-journals.org For instance, while 5,5,5-trifluoroisoleucine can significantly protect peptides from proteolysis by various enzymes when placed N-terminal to the cleavage site, the opposite effect has been observed in other cases. This suggests that specific interactions between the fluorinated residue and the enzyme's binding pocket play a crucial role. beilstein-journals.org
α-Chymotrypsin, a serine endopeptidase, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like leucine. beilstein-journals.org The substitution of leucine with TFL at the P1 position (the residue immediately N-terminal to the scissile bond) could hinder the binding of the substrate to the S1 subsite of the protease, thereby reducing the rate of cleavage.
The increased stability conferred by fluorination is not limited to proteolytic degradation. Proteins incorporating fluorinated amino acids often exhibit enhanced thermal and chemical stability. nih.govacs.org This general stabilization effect is attributed to the increased hydrophobicity of the fluorinated side chains, which can lead to more favorable packing within the protein core. nih.gov
| Peptide/Protein | Fluorinated Amino Acid | Protease | Outcome |
| Magainin 2 amide | 5,5,5,5',5',5'-Hexafluoroleucine (HfLeu) | Trypsin | Enhanced proteolytic resistance beilstein-journals.org |
| Buforin | 5,5,5,5',5',5'-Hexafluoroleucine (HfLeu) | Trypsin | Enhanced proteolytic resistance beilstein-journals.org |
| Model Peptide (FA) | 5,5,5-Trifluoroisoleucine | Various | Significant protection when positioned N-terminal to the cleavage site beilstein-journals.org |
Future Perspectives and Emerging Research Avenues for 5,5,5 Trifluoroleucine
Rational Design of Biologically Active Molecules Incorporating 5,5,5-Trifluoroleucine
The incorporation of 5,5,5-trifluoroleucine into peptides and proteins is a powerful strategy for modulating their biological activity. acs.orgnih.gov The rational design of these molecules hinges on understanding how the trifluoromethyl group influences key physicochemical properties. nih.govacs.org The strong electron-withdrawing nature of fluorine and the increased hydrophobicity of the trifluoromethyl group compared to a standard methyl group can significantly alter local environments within a biomolecule. acs.orgresearchgate.net
Researchers are leveraging these properties to design peptides with enhanced metabolic stability, increased resistance to proteolytic degradation, and improved membrane permeability. acs.orgnih.gov For example, substituting leucine (B10760876) residues with 5,5,5-trifluoroleucine at the hydrophobic core of coiled-coil peptides has been shown to increase their thermal stability. acs.org This enhanced stability is attributed to the favorable interactions within a fluorous core, a self-segregating domain formed by the fluorinated side chains. nih.gov
Future design strategies will likely focus on creating highly specific enzyme inhibitors and modulators of protein-protein interactions. researchgate.netnih.gov The unique steric and electronic profile of 5,5,5-trifluoroleucine can be exploited to design molecules that fit precisely into active sites or at protein interfaces, leading to highly potent and selective therapeutic agents. researchgate.netrochester.edu Computational methods, such as molecular docking and molecular dynamics simulations, are expected to play an increasingly crucial role in predicting the effects of 5,5,5-trifluoroleucine incorporation and guiding the design of new bioactive molecules. nih.govunimi.itmdpi.com
Table 1: Impact of 5,5,5-Trifluoroleucine Incorporation on Peptide and Protein Properties
| Property | Observed Effect | Rationale | Key Research Finding |
| Thermal Stability | Increased | Enhanced hydrophobicity and formation of a fluorous core. acs.orgnih.govnih.gov | The midpoint thermal unfolding temperature of a fluorinated GCN4-p1d peptide was elevated by 13 °C compared to the non-fluorinated version. acs.org |
| Proteolytic Resistance | Increased | Steric hindrance from the trifluoromethyl group and altered conformation can prevent enzyme recognition. nih.gov | Fluorinated magainin analogs with hexafluoroleucine residues showed progressively higher resistance to proteolysis. nih.gov |
| Protein Folding | Can be modulated | The larger size and hydrophobicity of the trifluoromethyl group can influence side-chain packing and overall protein conformation. nih.govresearchgate.net | Substitution of two valine residues with trifluorovaline in the globular protein NTL9 significantly altered its stability and folding kinetics without disrupting the native fold. nih.gov |
| Protein-Protein Interactions | Can be modulated | Altered hydrophobicity and surface properties can either enhance or disrupt interactions at protein interfaces. researchgate.net | Fluorinated amino acids can have dramatic effects on protein-protein interactions due to their unique stereoelectronic properties. researchgate.net |
Development of Advanced Biomaterials and Nanostructures Utilizing 5,5,5-Trifluoroleucine
The self-assembly properties of peptides and proteins containing 5,5,5-trifluoroleucine are a promising avenue for the development of advanced biomaterials and nanostructures. researchgate.netnih.gov The "fluorous effect," where fluorinated segments of molecules tend to self-associate, can be harnessed to direct the formation of well-ordered assemblies such as nanofibers, hydrogels, and nanoparticles. researchgate.netnih.gov These materials can exhibit unique chemical, electronic, and mechanical properties. nih.gov
The incorporation of 5,5,5-trifluoroleucine can lead to biomaterials with enhanced thermal and chemical stability, making them suitable for a range of biomedical applications. nih.govnih.gov For instance, fluorinated peptide hydrogels could serve as robust scaffolds for tissue engineering or as injectable controlled-delivery systems for therapeutics. researchgate.netnih.gov The increased hydrophobicity imparted by the trifluoromethyl group can also be used to create surfaces with specific wetting properties or to facilitate interactions with lipid membranes. researchgate.net
Future research in this area will likely focus on creating "smart" biomaterials that respond to specific environmental cues. The unique properties of the fluorine atom, such as its use as a sensitive ¹⁹F NMR probe, could be integrated into these materials to create biosensors or imaging agents. nih.govacademie-sciences.fr The ability to fine-tune the self-assembly process by varying the number and position of 5,5,5-trifluoroleucine residues will enable the creation of a diverse range of nanostructures with tailored functionalities. researchgate.net
Overcoming Synthetic and Biotechnological Challenges for Widespread Application of 5,5,5-Trifluoroleucine
Despite its potential, the widespread application of 5,5,5-trifluoroleucine is currently hampered by synthetic and biotechnological challenges. nih.govacs.orgsigmaaldrich.com The chemical synthesis of enantiomerically pure 5,5,5-trifluoroleucine is often complex and costly. nih.govbeilstein-journals.orgnih.gov Developing more efficient and stereoselective synthetic routes is crucial for making this valuable building block more accessible to the research community. nih.govgoogle.comresearchgate.net
Incorporating 5,5,5-trifluoroleucine into large proteins using traditional solid-phase peptide synthesis can be challenging and expensive. nih.govnih.gov Biotechnological approaches offer a promising alternative. The use of E. coli strains that are auxotrophic for leucine has enabled the successful incorporation of 5,5,5-trifluoroleucine into proteins. nih.govacademie-sciences.fracs.orgacademie-sciences.fr However, this method often results in incomplete incorporation, with the natural amino acid still being incorporated to some extent. nih.gov
Future efforts will likely focus on developing more robust and efficient methods for both the synthesis and incorporation of 5,5,5-trifluoroleucine. This includes the development of novel catalytic methods for its asymmetric synthesis and the engineering of aminoacyl-tRNA synthetases that can selectively recognize and activate 5,5,5-trifluoroleucine for protein biosynthesis. rochester.edunih.gov Overcoming these hurdles will be essential for unlocking the full potential of this fluorinated amino acid in various fields. nih.gov
Table 2: Methods for Incorporation of 5,5,5-Trifluoroleucine into Peptides and Proteins
| Method | Description | Advantages | Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. nih.gov | Precise control over sequence and incorporation of various non-canonical amino acids. | Can be expensive and inefficient for large proteins. nih.govnih.gov |
| Residue-Specific Incorporation in Auxotrophic Strains | Use of bacterial strains unable to synthesize a specific amino acid (e.g., leucine) to force the incorporation of an analog (e.g., 5,5,5-trifluoroleucine) from the growth medium. nih.govacademie-sciences.fracs.org | Enables the production of large proteins containing the fluorinated analog. nih.gov | Incorporation is often not 100% efficient, leading to a mixture of fluorinated and non-fluorinated proteins. nih.gov |
| Genetic Code Expansion | Engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs to incorporate non-canonical amino acids in response to a nonsense or frameshift codon. nih.gov | Allows for site-specific incorporation of the non-canonical amino acid. nih.gov | Can be technically challenging to develop efficient and specific orthogonal systems. |
Exploration of Novel Biochemical Applications of 5,5,5-Trifluoroleucine-Modified Biomolecules
The unique properties of 5,5,5-trifluoroleucine open the door to a wide range of novel biochemical applications for the biomolecules that contain it. The fluorine atoms can serve as a powerful spectroscopic probe for ¹⁹F NMR studies, allowing for detailed investigations of protein structure, dynamics, and interactions in a non-invasive manner. nih.govacademie-sciences.fr This is particularly valuable for studying protein folding and conformational changes in real-time.
The enhanced stability of proteins containing 5,5,5-trifluoroleucine makes them attractive candidates for use as industrial biocatalysts, where robustness to high temperatures and harsh chemical conditions is often required. nih.gov Furthermore, the altered biological activity of peptides and proteins containing this analog can be harnessed for therapeutic purposes. For example, the design of highly stable and potent peptide-based drugs is an active area of research. acs.org
Future explorations will likely delve into using 5,5,5-trifluoroleucine to create novel tools for chemical biology. This could include the development of protein-based sensors that change their ¹⁹F NMR signal upon binding to a target molecule, or the creation of new protein-based materials with programmed self-assembly properties. The ability to introduce a bio-orthogonal "fluorous" tag into biomolecules also opens up possibilities for selective labeling and purification. nih.gov As our understanding of the effects of fluorination on biological systems grows, so too will the innovative applications of 5,5,5-trifluoroleucine-modified biomolecules.
Q & A
Q. Basic
- CD Spectroscopy : Monitors helical content and thermal stability in peptides .
- X-ray Crystallography : Resolves stereochemical configuration and packing in crystals .
- ²⁹F NMR : Tracks fluorinated residue environments in solution .
- HPLC : Ensures enantiopurity (>98%) and quantifies isomer ratios .
What contradictions exist in data regarding fluorinated amino acid effects on enzyme activity?
Advanced
While TFL generally enhances thermostability, its impact on catalytic activity varies. For example, TFL-substituted β-galactosidase shows 20% reduced activity toward ONPG hydrolysis due to altered active-site flexibility, whereas CAT retains full activity despite structural perturbations . These discrepancies highlight context-dependent effects, necessitating case-specific analyses using stopped-flow kinetics and substrate docking simulations.
How is TFL integrated into recombinant proteins using bacterial expression systems?
Basic
TFL is supplied in minimal media to leucine-auxotrophic E. coli strains (e.g., M15Δleu). Incorporation efficiency depends on TFL concentration (400 μg/mL optimal) and induction timing (post-log phase) . SDS-PAGE and western blotting confirm protein expression, while MALDI-TOF verifies molecular weight shifts (+114 Da per TFL residue) .
How do CD-spectroscopy and X-ray crystallography resolve structural ambiguities in TFL-containing proteins?
Advanced
CD spectra of TFL-containing helices show characteristic minima at 208/222 nm, with intensity ratios correlating with helical stability . X-ray structures of TFL-substituted peptides reveal CF₃ groups occupying hydrophobic pockets, displacing water networks and strengthening van der Waals interactions. For example, in coiled-coils, TFL increases interhelical contact distances by 0.2–0.4 Å, quantified using PDBsum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
